3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea
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Description
The compound “3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea” is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by a tetrahydroisoquinoline core, which can be functionalized at various positions to yield a wide range of compounds .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse and depend on the specific functional groups present in the molecule. The cyclization of an N-acyl derivative of β-phenylethylamine is a common reaction used in the synthesis of these compounds .Scientific Research Applications
Pharmacological Applications and Synthesis
Analgesic Efficacy and Pharmacological Selectivity : A series of selective, orally bioavailable TRPV1 antagonists were synthesized, demonstrating that such compounds can possess excellent pharmacological selectivity and show good efficacy against osteoarthritis pain in rodents without elevating core body temperature, a common side effect of first-generation TRPV1 antagonists (Voight et al., 2014).
Antimicrobial Agents : New derivatives of 3,4-dihydroquinazolin-4-one were synthesized and tested for their antimicrobial activities, showcasing the potential of such compounds in combating bacterial infections (El-zohry & Abd-Alla, 2007).
Anticancer and Antibiotic Properties : Research into tetrahydroquinoline derivatives identified new natural products with high biological activity against bacteria and fungi, highlighting the potential for discovering novel antibiotics and anticancer agents (Asolkar et al., 2004).
Anti-inflammatory and Antimicrobial Activities : Novel 2-methylquinazolin-4(3H)-one derivatives were synthesized and showed promising anti-inflammatory and antimicrobial activities, suggesting potential therapeutic applications (Keche & Kamble, 2014).
Synthesis for Isoquinoline Alkaloids : A new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one was reported, illustrating the utility of such compounds as key structures for isoquinoline alkaloids, which are important in the development of pharmaceuticals (Mujde et al., 2011).
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)15-7-9-16-8-6-11-4-2-3-5-12(11)10-16/h2-5H,6-10H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWGUGSERGODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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